molecular formula C7H12ClNO4S B8749417 Dimethyl 1,3-thiazolidine-2,4-dicarboxylate;hydrochloride

Dimethyl 1,3-thiazolidine-2,4-dicarboxylate;hydrochloride

Cat. No. B8749417
M. Wt: 241.69 g/mol
InChI Key: KNMSOMGVNLBQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1,3-thiazolidine-2,4-dicarboxylate;hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO4S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 1,3-thiazolidine-2,4-dicarboxylate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 1,3-thiazolidine-2,4-dicarboxylate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Dimethyl 1,3-thiazolidine-2,4-dicarboxylate;hydrochloride

Molecular Formula

C7H12ClNO4S

Molecular Weight

241.69 g/mol

IUPAC Name

dimethyl 1,3-thiazolidine-2,4-dicarboxylate;hydrochloride

InChI

InChI=1S/C7H11NO4S.ClH/c1-11-6(9)4-3-13-5(8-4)7(10)12-2;/h4-5,8H,3H2,1-2H3;1H

InChI Key

KNMSOMGVNLBQJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CSC(N1)C(=O)OC.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thiazolidine-2,4-dicarboxylic acid (1.00 g, 5.67 mmol) synthesized from L-cysteine and glyoxylic acid (aqueous solution) were added to a methanol solution (15 ml) of thionyl chloride (22.6 mmol), and the mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated, and to the residue was added ether. The crystals were collected by filtration, washed with ether, and dried under reduced pressure to give thiazolidine-2,4-dicarboxylic acid 2,4-dimethyl ester hydrochloride as crystals (1.29 g, 94.0%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.6 mmol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.